molecular formula C19H19N5O B2968604 (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide CAS No. 518019-30-2

(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide

Cat. No. B2968604
CAS RN: 518019-30-2
M. Wt: 333.395
InChI Key: JPSONCIEDWDVCX-IOJOKMQUSA-N
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Description

(E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide is a useful research compound. Its molecular formula is C19H19N5O and its molecular weight is 333.395. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-((E)-2-methyl-3-phenylallylidene)propanehydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Activity and Complex Formation

The compound has been studied for its potential in forming complexes with metals and acting as a ligand in catalytic processes. For instance, half-sandwich Ruthenium(II) complexes involving 1,2,3-triazole-based organosulfur/-selenium ligands have been synthesized and explored for catalytic oxidation and transfer hydrogenation aspects. These complexes, characterized by single-crystal X-ray diffraction, exhibit a pseudo-octahedral "piano-stool" disposition around Ruthenium, suggesting their potential in catalysis and complex formation (Saleem et al., 2013).

Synthesis of Derivatives

The compound also serves as a precursor in the synthesis of various derivatives through multicomponent reactions. For example, 1,2,3-triazol-4-ylmethyl 3-amino-5,10-dihydro-5,10-dioxo-1H-pyrazolo[1,2-b]phthalazine-2-carboxylate derivatives have been synthesized using a one-pot condensation reaction, demonstrating the versatility of the compound in generating a wide range of chemical entities with potential biological activities (Dabiri et al., 2014).

Bioinformatic Characterization for Neurodegenerative Disorders

The compound's derivatives have been studied for their potential applicability in treating neurodegenerative diseases, such as Alzheimer's. A bioinformatics and pathology study of Schiff bases derived from the compound has been conducted to evaluate their pharmacokinetic, pharmacodynamic, and pharmacogenomic properties. These studies aim to identify new treatments by leveraging the compound's structural versatility (Avram et al., 2021).

Coordination Polymers and Catalysis

Furthermore, the compound has been involved in the synthesis of coordination polymers with metals like Cu(II) and Cd(II), using flexible bis(triazole) ligands. These polymers have been characterized by single-crystal X-ray diffraction, elemental analyses, and spectroscopic methods, highlighting their potential in material science and catalysis (Yang et al., 2013).

properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O/c1-15(13-16-7-3-2-4-8-16)14-20-22-19(25)11-12-24-18-10-6-5-9-17(18)21-23-24/h2-10,13-14H,11-12H2,1H3,(H,22,25)/b15-13+,20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSONCIEDWDVCX-IOJOKMQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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